3-Fluoro-3-desoxi-D-xilofuranosa

Descripción general

Descripción

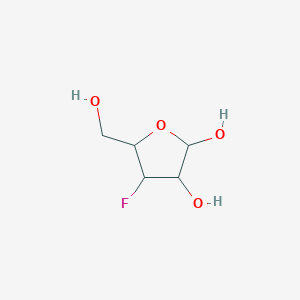

3-Fluoro-3-deoxy-D-xylofuranose is a fluorinated sugar derivative with the molecular formula C5H9FO4 and a molecular weight of 152.12 g/mol . This compound is a structural analog of D-xylose, where a fluorine atom replaces the hydroxyl group at the third carbon position. It is primarily used in research settings, particularly in the fields of organic synthesis and biochemistry .

Aplicaciones Científicas De Investigación

3-Fluoro-3-deoxy-D-xylofuranose has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its interactions with enzymes and other biological molecules, providing insights into enzyme mechanisms and substrate specificity.

Medicine: Research explores its potential as a diagnostic tool or therapeutic agent, particularly in the context of metabolic disorders and enzyme deficiencies.

Industry: While not widely used industrially, it serves as a model compound in the development of new synthetic methods and analytical techniques

Mecanismo De Acción

Target of Action

3-Fluoro-3-deoxy-D-xylofuranose is a compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s likely that this compound interacts with its targets in a way that influences protein synthesis, given its use in proteomics research . .

Biochemical Pathways

Given its use in proteomics research , it can be inferred that this compound may influence pathways related to protein synthesis or modification. The downstream effects of these potential interactions are currently unknown.

Result of Action

As a compound used in proteomics research , it’s possible that it may influence protein synthesis or modification at the molecular and cellular levels.

Métodos De Preparación

The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose typically involves multi-step reactions starting from D-xylose. One common method includes the oxidation of D-xylose to introduce a carbonyl group, followed by fluorination to replace the hydroxyl group with a fluorine atom . The reaction conditions often require specific reagents such as fluorinating agents and catalysts to achieve the desired product.

Análisis De Reacciones Químicas

3-Fluoro-3-deoxy-D-xylofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it back to its parent sugar or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions employed .

Comparación Con Compuestos Similares

3-Fluoro-3-deoxy-D-xylofuranose can be compared with other fluorinated sugars and deoxy sugars:

3-Deoxy-D-xylofuranose: Lacks the fluorine atom, making it less reactive in certain biochemical contexts.

2-Fluoro-2-deoxy-D-glucose: Another fluorinated sugar used in medical imaging and cancer research.

5-Fluoro-5-deoxy-D-ribose: Used in nucleoside analog synthesis and antiviral research

The uniqueness of 3-Fluoro-3-deoxy-D-xylofuranose lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

3-Fluoro-3-deoxy-D-xylofuranose (3-FDXY) is a fluorinated monosaccharide that has garnered attention due to its potential biological activities, particularly in the context of metabolic pathways and its interactions with various enzymes. This compound is structurally similar to naturally occurring sugars, which allows it to participate in biological processes while also providing unique properties due to the presence of fluorine. This article reviews the biological activity of 3-FDXY, focusing on its metabolism, enzyme interactions, and potential therapeutic applications.

Metabolism and Enzyme Interactions

Recent studies have shown that 3-FDXY can be metabolized similarly to other deoxy sugars. The metabolism of 3-deoxy-3-fluoro-D-glucose (a related compound) has been explored extensively, revealing that it is converted into various metabolites such as 3-deoxy-3-fluoro-D-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-fructose (3-FF) via enzymatic pathways involving aldose reductase and sorbitol dehydrogenase .

Table 1: Metabolic Pathways of 3-Fluoro-3-deoxy-D-xylofuranose

| Compound | Enzyme Involved | Product |

|---|---|---|

| 3-Fluoro-3-deoxy-D-glucose | Aldose Reductase | 3-Deoxy-3-fluoro-D-sorbitol (3-FS) |

| 3-Deoxy-3-fluoro-D-sorbitol | Sorbitol Dehydrogenase | 3-Deoxy-3-fluoro-D-fructose (3-FF) |

| 3-Fluoro-3-deoxy-D-galactose | Aldose Reductase | 3-Fluoro-3-deoxy-D-galactitol |

Cytotoxicity and Cell Proliferation

In vitro studies have indicated that fluorinated sugars can exhibit cytostatic effects, inhibiting cell proliferation at certain concentrations. For example, similar compounds have shown low cytotoxicity at concentrations below 25 µM while affecting cell growth at higher concentrations . This characteristic could be beneficial in developing therapeutic agents targeting rapidly dividing cells, such as cancer cells.

Case Studies

- Aldose Reductase Inhibition : A study examining the metabolism of fluorinated sugars found that they could serve as effective probes for monitoring aldose reductase activity. In dog lens epithelial cells, the metabolism of 3-fluoro-3-deoxy-D-galactose led to the formation of galactitol, with significant implications for understanding diabetic complications .

- Antiviral Screening : Research on related nucleoside analogs has demonstrated their effectiveness against a range of viruses. For instance, 3'-fluoro-3'-deoxyadenosine was effective against both DNA and RNA viruses in vivo, suggesting that similar mechanisms might be explored for 3-FDXY .

Propiedades

IUPAC Name |

4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBLAOXQXYQYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396487 | |

| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14537-01-0 | |

| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.